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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling
in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical
ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the
safety and efficacy of a drug product. Linezolid, a potent antibiotic from the oxazolidinone class,
Is no exception. A thorough understanding and control of its impurities are mandated by
regulatory bodies and are crucial for ensuring patient safety. This guide provides an in-depth
technical examination of a specific, critical degradation product: Linezolid Impurity D HCI. As
a Senior Application Scientist, this document is structured to offer not just data, but a cohesive
narrative on the identity, formation, and characterization of this impurity, providing actionable
insights for researchers in the field.

Part 1: Defining the Chemical Identity of Linezolid
Impurity D HCI

There can be ambiguity in the nomenclature of pharmaceutical impurities, with different labels

sometimes applied to various process-related or degradation products. For the purpose of this
guide, we will focus on the entity most authoritatively identified as Linezolid Impurity D HCI, a
significant thermal degradation product of Linezolid.[1]
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This compound is chemically distinct from other impurities that may also be colloquially or
commercially referred to as "Impurity D," such as the process-related impurity Linezolid USP
Related Compound D, which is a mesylate intermediate.[2][3][4][5][6]

Chemical Name: N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-
morpholinyl)phenylJacetamide Hydrochloride[7]

Synonyms: Linezolid Impurity D HCI[7]

Molecular Structure and Properties

The structural identity of a molecule is its fundamental characteristic, dictating its chemical
behavior and analytical profile.

Molecular Formula: C1sH23CIFN3O3[7]
Molecular Weight: 347.81 g/mol [1][7]
CAS Number: 1391068-25-9[1][7]

The structure features the core morpholinophenyl group characteristic of Linezolid, but the
oxazolidinone ring has undergone hydrolytic cleavage and subsequent rearrangement. The
hydrochloride salt form enhances the compound's solubility in aqueous media.

Table 1: Core Chemical Identifiers for Linezolid Impurity D HCI

Identifier Value Source(s)

N-[(2S)-3-amino-2-
hydroxypropyl]-N-(3-fluoro-4-

IUPAC Name morpholin-4- PubChem[7]
ylphenyl)acetamide;hydrochlori
de
CAS Number 1391068-25-9 PubChem[7], ChemicalBook[1]
Molecular Formula C15H23CIFN3O3 PubChem[7]
Molecular Weight 347.81 g/mol PubChem[7]
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Visualization of the Chemical Structure

A visual representation is essential for understanding the spatial arrangement of atoms and
functional groups. The following diagram, generated using DOT language, illustrates the
chemical structure of the Linezolid Impurity D cation.
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Click to download full resolution via product page

Caption: Simplified degradation pathway from Linezolid to Impurity D.

Experimental Protocol: Stress Testing for Impurity D
Formation

To proactively identify and quantify the potential for Impurity D formation, forced degradation
(stress testing) studies are essential. This protocol outlines a typical approach.

Obijective: To induce and detect the formation of Linezolid Impurity D HCI from Linezolid API
under thermal stress.

Methodology:
e Sample Preparation:
o Accurately weigh 10 mg of Linezolid API.

o Dissolve in a suitable solvent system (e.g., 50:50 acetonitrile:water) to a final
concentration of 1 mg/mL.

o Prepare a control sample stored under ambient conditions.
» Stress Condition Application:

o Place the sample solution in a calibrated oven at 80°C.
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o Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

o Sample Analysis:
o Neutralize the stressed aliquots if necessary.
o Dilute to an appropriate concentration for analysis.

o Analyze using a validated stability-indicating HPLC method. The method must be capable
of separating Linezolid from all potential degradation products, including Impurity D. [8]

e Peak Identification:
o Compare the chromatograms of the stressed samples to the control.

o ldentify the peak corresponding to Impurity D by comparing its retention time with that of a
qualified reference standard of Linezolid Impurity D HCI. [9][10] * Peak purity analysis
using a photodiode array (PDA) detector should be performed to ensure the peak is
homogenous.

e Quantification:

o Calculate the percentage of Impurity D formed relative to the initial concentration of
Linezolid.

Causality and Insights: This type of study does not just identify impurities; it provides critical
data on the degradation kinetics of the drug substance. The results inform decisions on
manufacturing process parameters, packaging, and storage conditions to minimize the
formation of Impurity D in the final pharmaceutical product. [11]

Part 3: Analytical Characterization

The definitive identification and quantification of any impurity rely on robust analytical
techniques. A combination of chromatographic and spectroscopic methods is required for full
characterization.

Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and
quantifying impurities in pharmaceutical samples. A well-developed, stability-indicating HPLC
method is crucial. [8]While specific column and mobile phase compositions may vary, the
method must demonstrate specificity for Linezolid and Impurity D, ensuring baseline separation
from other related substances.

Spectroscopic Confirmation

While HPLC provides quantitative data, spectroscopic methods provide the structural

confirmation.

e Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique can confirm the
molecular weight of the impurity. For Linezolid Impurity D, the protonated molecule [M+H]*
would be expected at an m/z corresponding to the free base (CisH22FNs0Os), which has a
molecular weight of 311.35 g/mol . [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
'H and 13C NMR are powerful tools for elucidating the precise molecular structure. Analysis
of the NMR spectra for a reference standard of Impurity D would confirm the presence of the
N-acetyl group, the opened side-chain, and the intact fluoro-morpholinophenyl moiety,
distinguishing it unequivocally from the parent Linezolid. [11][13]

Table 2: Summary of Analytical Techniques for Characterization
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. Expected Outcome for
Technique Purpose . . )
Linezolid Impurity D

A distinct peak, resolved from
HPLC Separation and Quantification Linezolid and other impurities,

with a specific retention time.

Detection of an ion
) ) ) corresponding to the mass of
LC-MS Molecular Weight Confirmation
the free base (approx. 312.2

m/z for [M+H]*).

Spectral data consistent with
the structure of N-[(2S)-3-

1H & 3C NMR Definitive Structural Elucidation ~ Amino-2-hydroxypropyl]-N-[3-
fluoro-4-(4-

morpholinyl)phenyl]acetamide.

Provides information on
IR Spectroscopy Functional Group Identification  characteristic functional groups

present in the molecule.

Conclusion

Linezolid Impurity D HCI (CAS 1391068-25-9) is a critical degradation product of Linezolid,
formed via hydrolysis of the oxazolidinone ring. Its control is essential for ensuring the quality,
safety, and stability of Linezolid drug products. This guide has provided a comprehensive
overview of its chemical identity, formation pathway, and the analytical methodologies required
for its characterization. By leveraging this technical knowledge, researchers and drug
development professionals can implement effective control strategies, from process
development to final product formulation, ensuring that the therapeutic benefits of Linezolid are
delivered to patients without compromising safety.

References

e Linezolid Impurity D | CAS 908143-04-4. VVeeprho. [Link]

« Structure identification of the main degradation products of linezolid. Ingenta Connect. [Link]

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b601378?utm_src=pdf-body
https://veeprho.com/linezolid-impurity-d-cas-908143-04-4/
https://www.ingentaconnect.com/content/jpa/jpa/2012/00000002/00000004/art00010
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN
ANTIBIOTIC DRUG: LINEZOLID. Research Journal of Life Sciences, Bioinformatics,
Pharmaceutical and Chemical Sciences. [Link]

e Linezolid impurities: An overview. LGC Standards. [Link]

e CAS 174649-09-3 Linezolid Related Compound D Impurity. Anant Pharmaceuticals Pvt. Ltd.
[Link]

 Linezolid-impurities. Pharmaffiliates. [Link]

o Complete degradation profile of Linezolid along with the % impurity.... ResearchGate. [Link]

e CN102643251A - Linezolid degradation impurity and preparation method thereof.

e N-[(2S)-3-Amino-2-hydroxypropyl]-N-[3-fluoro-4-(4-morpholinyl)phenyl]acetamide
Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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